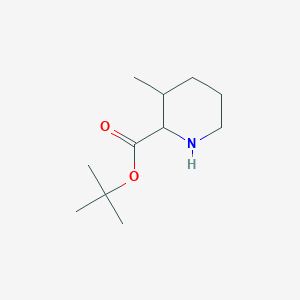
6-Amino-4-Chloronicotinsäure
Übersicht
Beschreibung
6-Amino-4-chloronicotinic acid is a chemical compound with the molecular formula C6H5ClN2O2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of 6-Amino-4-chloronicotinic acid is represented by the formula C6H5ClN2O2 . The InChI key for this compound is OXBLGNNZCHCRLC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Amino-4-chloronicotinic acid is a solid substance . It has a molecular weight of 172.57 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Neonicotinoidproduktion
6-Amino-4-Chloronicotinsäure ist ein wichtiger Bestandteil bei der Produktion von Neonicotinoiden . Neonicotinoide sind eine Klasse von Pestiziden, die in verschiedenen Phasen des landwirtschaftlichen Pflanzenbaus weit verbreitet sind . Sie greifen hauptsächlich die nicotinischen Acetylcholinrezeptoren an, erzeugen Nervenreizung, Rezeptorklumpen, Lähmung und führen schließlich zum Tod .
Studien zur Umweltbelastung
Diese Verbindung wird in Studien verwendet, um die Auswirkungen von Pestizideinsatz in der Landwirtschaft auf die Umwelt zu verstehen . Der übermäßige Einsatz von Agrochemikalien kann die Umwelt kontaminieren und sowohl kurz- als auch langfristig Auswirkungen auf den Menschen haben .
Bioabbauforschung
This compound wird in der Forschung zu Bioabbau- und Bioremediierungsprozessen für Neonicotinoide verwendet . Diese Studien konzentrieren sich auf den Einsatz von isolierten Mikroorganismen (Bakterien und Pilzen), Konsortien von Mikroorganismen und verschiedenen Arten von Böden, Biobetten und Biomischungen .
Mikrobielle Technologien
Diese Verbindung wird bei der Entwicklung mikrobieller Technologien für den Abbau von Neonicotinoiden eingesetzt . Biologische Verfahren gelten als kostengünstig, umweltfreundlich und am effizientesten .
Forschung zu Stoffwechselwegen
This compound wird in der Forschung eingesetzt, um die verschiedenen Stoffwechselwege für den mikrobiellen Abbau von Neonicotinoiden zu verstehen . Dazu gehört die Untersuchung verschiedener Enzyme, Gene, Plasmide und Proteine .
Entwicklung innovativer Werkzeuge
Diese Verbindung wird bei der Entwicklung innovativer Werkzeuge, Datenbanken, Multi-Omics-Strategien und Immobilisierungstechniken von mikrobiellen Zellen eingesetzt, um Neonicotinoide in der Umwelt zu detektieren und abzubauen .
Safety and Hazards
Wirkmechanismus
Target of Action
It is structurally similar to nicotinic acid (also known as niacin or vitamin b3), which is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue .
Mode of Action
Nicotinic acid can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
All components of vitamin b3, including nicotinic acid, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . Therefore, it is plausible that 6-Amino-4-chloronicotinic acid may affect similar pathways.
Pharmacokinetics
It is known to be a solid at room temperature .
Result of Action
Given its structural similarity to nicotinic acid, it may have similar effects, such as modulating lipid metabolism .
Action Environment
It is recommended to be stored in a dark place under an inert atmosphere .
Biochemische Analyse
Cellular Effects
The effects of 6-Amino-4-chloronicotinic acid on various types of cells and cellular processes are not well-documented. It is possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects need to be confirmed through rigorous scientific research .
Dosage Effects in Animal Models
The effects of different dosages of 6-Amino-4-chloronicotinic acid in animal models are not well-documented. It is possible that there are threshold effects observed in these studies, as well as toxic or adverse effects at high doses. These effects need to be confirmed through rigorous scientific research .
Metabolic Pathways
The metabolic pathways that 6-Amino-4-chloronicotinic acid is involved in, including any enzymes or cofactors that it interacts with, are not well-documented. It is possible that this compound has effects on metabolic flux or metabolite levels. These effects need to be confirmed through rigorous scientific research .
Transport and Distribution
The transport and distribution of 6-Amino-4-chloronicotinic acid within cells and tissues are not well-documented. It is possible that this compound interacts with transporters or binding proteins, and has effects on its localization or accumulation. These effects need to be confirmed through rigorous scientific research .
Subcellular Localization
The subcellular localization of 6-Amino-4-chloronicotinic acid and any effects on its activity or function are not well-documented. It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles. These effects need to be confirmed through rigorous scientific research .
Eigenschaften
IUPAC Name |
6-amino-4-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBLGNNZCHCRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amino}acetamide](/img/structure/B2375812.png)





![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2375821.png)
![N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2375822.png)
![1,6-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2375823.png)

